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Compound of Interest

Compound Name:
Methyl 2-amino-4-

phenylthiophene-3-carboxylate

Cat. No.: B1348627 Get Quote

CAS Number: 67171-55-5

This technical guide provides a comprehensive overview of Methyl 2-amino-4-
phenylthiophene-3-carboxylate, a heterocyclic compound of significant interest to

researchers, scientists, and professionals in drug development. This document details its

chemical properties, synthesis, spectroscopic data, and its role as a modulator of key signaling

pathways.

Core Chemical and Physical Data
Methyl 2-amino-4-phenylthiophene-3-carboxylate is an organic compound featuring a

substituted thiophene ring, which is a five-membered aromatic ring containing a sulfur atom.[1]

Its structure incorporates an amino group and a methyl carboxylate group, making it a valuable

scaffold in medicinal chemistry and organic synthesis.[1]
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Property Value Source

CAS Number 67171-55-5 [2]

Molecular Formula C₁₂H₁₁NO₂S [1][2]

Molecular Weight 233.29 g/mol [1][2]

IUPAC Name
methyl 2-amino-4-

phenylthiophene-3-carboxylate
[2]

Melting Point 145-147 °C [3]

Appearance Yellow crystal [3]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Methyl 2-
amino-4-phenylthiophene-3-carboxylate.

Spectroscopic Data Values Source

Infrared (IR) Spectroscopy

(KBr, νmax, cm⁻¹)

3460, 3321 (N-H stretching);

2947 (C-H stretching); 1666

(C=O stretching); 1593, 1496,

1438 (C=C aromatic

stretching); 1224 (C-O

stretching)

[3]

¹H Nuclear Magnetic

Resonance (NMR)

Spectroscopy (DMSO-d₆, δ,

ppm)

3.45 (s, 3H, OCH₃); 6.16 (s,

1H, thiophene-H); 7.25 (m, 5H,

phenyl-H); 7.38 (s, 2H, NH₂)

[3]

Mass Spectrometry (MS)

The molecular ion peak is

observed at a mass-to-charge

ratio (m/z) of 233, which

corresponds to the molecular

formula C₁₂H₁₁NO₂S.[1]

[1]
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Experimental Protocols
Synthesis via Gewald Reaction
The most common and efficient method for synthesizing 2-aminothiophenes, including the title

compound, is the Gewald three-component reaction.[3] This one-pot synthesis involves the

condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a

basic catalyst.

Experimental Protocol:

Reactant Preparation: In a round-bottom flask, combine acetophenone (0.05 mol), methyl

cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

Catalyst Addition: While stirring the mixture at 35-40 °C, slowly add morpholine (5 mL) over a

period of 30 minutes.

Reaction: Increase the temperature to 45 °C and continue stirring for 3 hours.

Work-up: Allow the reaction mixture to cool to room temperature. The resulting precipitate is

collected by filtration.

Purification: Wash the crude product with ethanol and then recrystallize from ethanol to yield

pure Methyl 2-amino-4-phenylthiophene-3-carboxylate as yellow crystals.[3]
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Gewald Synthesis Workflow
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Gewald Synthesis Workflow

In Vitro Kinase Inhibition Assay
Given its role as an atypical Protein Kinase C (aPKC) inhibitor, a key experiment is to quantify

its inhibitory activity. A luminescence-based kinase assay is a common method for this purpose.

Experimental Protocol:
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Compound Preparation: Prepare serial dilutions of Methyl 2-amino-4-phenylthiophene-3-
carboxylate in DMSO. A "no inhibitor" control with DMSO only should also be prepared.

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO

control to each well. Then, add 2.5 µL of the aPKC enzyme to each well and incubate for 10

minutes at room temperature to allow for binding.

Initiation of Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to

each well. Incubate the plate at 30°C for 60 minutes.

Signal Generation: Add a kinase detection reagent to each well. This reagent stops the

kinase reaction and converts the ADP produced to ATP, which then generates a luminescent

signal.

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is

proportional to the kinase activity.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1348627?utm_src=pdf-body
https://www.benchchem.com/product/b1348627?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Kinase_Activity_Assays.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Inhibition Assay Workflow
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Kinase Inhibition Assay Workflow

Biological Activity and Signaling Pathways
Derivatives of 2-amino-4-phenylthiophene have been identified as novel small molecule

inhibitors of atypical protein kinase C (aPKC) isoforms.[5] These kinases are implicated in

signaling pathways induced by Tumor Necrosis Factor (TNF) and Vascular Endothelial Growth

Factor (VEGF), which are critical in inflammation and angiogenesis.[5] The inhibition of aPKC

can disrupt these pathways, making this class of compounds promising for therapeutic

development in diseases involving increased vascular permeability and inflammation.[5]
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The biological activity of these compounds is often evaluated in cellular assays that measure

bona fide aPKC-dependent signaling, such as NF-κB driven-gene transcription, which is a

marker for inflammatory responses, and VEGF/TNF-induced vascular endothelial permeability.

[5]
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Interconnected Signaling Pathways

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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